Cas no 185417-96-3 (2H-1-Benzopyran-2-one, 4-chloro-5-methoxy-)

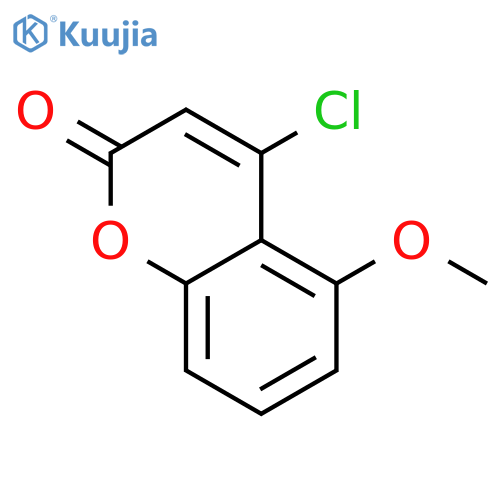

185417-96-3 structure

商品名:2H-1-Benzopyran-2-one, 4-chloro-5-methoxy-

2H-1-Benzopyran-2-one, 4-chloro-5-methoxy- 化学的及び物理的性質

名前と識別子

-

- 2H-1-Benzopyran-2-one, 4-chloro-5-methoxy-

- 185417-96-3

- 4-Chloro-5-methoxycoumarin

- SY310140

- 4-Chloro-5-methoxy-2H-chromen-2-one

- 4-chloro-5-methoxy-chromen-2-one

-

- インチ: InChI=1S/C10H7ClO3/c1-13-7-3-2-4-8-10(7)6(11)5-9(12)14-8/h2-5H,1H3

- InChIKey: KXZJXMYJTOGBIR-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 210.0083718Da

- どういたいしつりょう: 210.0083718Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 275

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 35.5Ų

2H-1-Benzopyran-2-one, 4-chloro-5-methoxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY310140-1g |

4-Chloro-5-methoxycoumarin |

185417-96-3 | ≥95% | 1g |

¥12150.0 | 2023-09-15 |

2H-1-Benzopyran-2-one, 4-chloro-5-methoxy- 関連文献

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

185417-96-3 (2H-1-Benzopyran-2-one, 4-chloro-5-methoxy-) 関連製品

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:185417-96-3)2H-1-Benzopyran-2-one, 4-chloro-5-methoxy-

清らかである:99%

はかる:1g

価格 ($):1523.0